Cas no 123482-11-1 (D-Streptamine,O-2-C-carboxypentofuranosyl-(1®4)-O-2-deoxy-2-(methylamino)-a-L-glucopyranosyl-(1®2)-O-5-deoxy-3-C-formyl-a-L-lyxofuranosyl-(1®4)-N,N'-bis(aminoiminomethyl)- (9CI))
123482-11-1 structure
Product Name:D-Streptamine,O-2-C-carboxypentofuranosyl-(1®4)-O-2-deoxy-2-(methylamino)-a-L-glucopyranosyl-(1®2)-O-5-deoxy-3-C-formyl-a-L-lyxofuranosyl-(1®4)-N,N'-bis(aminoiminomethyl)- (9CI)
CAS-Nr.:123482-11-1
MF:C27H47N7O18
MW:757.698188066483
CID:149402
PubChem ID:3083014
Update Time:2025-04-19
D-Streptamine,O-2-C-carboxypentofuranosyl-(1®4)-O-2-deoxy-2-(methylamino)-a-L-glucopyranosyl-(1®2)-O-5-deoxy-3-C-formyl-a-L-lyxofuranosyl-(1®4)-N,N'-bis(aminoiminomethyl)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 2-[6-[2-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)-5-(methylamino)oxan-3-yl]oxy-3,4-dihydroxy-5-(hydroxymet
- ashimycin A
- 2)-O-5-deoxy-3-C-formyl-a-L-lyxofuranosyl-(1®
- 2,4-bis[(diaminomethylidene)amino]-3,5,6-trihydroxycyclohexyl 2-C-carboxypentofuranosyl-(1->4)-2-deoxy-2-(methylamino)hexopyranosyl-(1->2)-5-deoxy-3-C-formylpentofuranoside
- 4)-N,N'-bis(aminoiminomethyl)- (9CI)
- 4)-O-2-deoxy-2-(methylamino)-a-L-glucopyranosyl-(1®
- D-Streptamine, O-2-C-carboxypentofuranosyl-(1-4)-O-2-deoxy-2-(methylamino)-alpha-L-glucopyranosyl-(1-2)-O-5-deoxy-3-C-formyl-alpha-L-lyxofuranosyl-(1-4)-N,N'-bis(aminoiminomethyl)-
- DTXSID70924507
- 2-[6-[2-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)-5-(methylamino)oxan-3-yl]oxy-3,4-dihydroxy-5-(hydroxymethyl)oxolane-3-carboxylic acid
- 123482-11-1
- 2,4-Dicarbamimidamido-3,5,6-trihydroxycyclohexyl 2-C-carboxypentofuranosyl-(1->4)-2-deoxy-2-(methylamino)hexopyranosyl-(1->2)-5-deoxy-3-C-formylpentofuranoside
- D-Streptamine,O-2-C-carboxypentofuranosyl-(1®4)-O-2-deoxy-2-(methylamino)-a-L-glucopyranosyl-(1®2)-O-5-deoxy-3-C-formyl-a-L-lyxofuranosyl-(1®4)-N,N'-bis(aminoiminomethyl)- (9CI)
-
- Inchi: 1S/C27H47N7O18/c1-6-26(45,5-37)19(21(47-6)50-17-10(34-25(30)31)12(38)9(33-24(28)29)13(39)15(17)41)52-20-11(32-2)14(40)16(7(3-35)48-20)51-23-27(46,22(43)44)18(42)8(4-36)49-23/h5-21,23,32,35-36,38-42,45-46H,3-4H2,1-2H3,(H,43,44)(H4,28,29,33)(H4,30,31,34)
- InChI-Schlüssel: ILBIJYYHQHTSRJ-UHFFFAOYSA-N
- Lächelt: O(C1C(C(C=O)(C(C)O1)O)OC1C(C(C(C(CO)O1)OC1C(C(=O)O)(C(C(CO)O1)O)O)O)NC)C1C(C(C(C(C1/N=C(\N)/N)O)/N=C(\N)/N)O)O
Berechnete Eigenschaften
- Genaue Masse: 757.29791
- Monoisotopenmasse: 757.298
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 15
- Anzahl der Akzeptoren für Wasserstoffbindungen: 21
- Schwere Atomanzahl: 52
- Anzahl drehbarer Bindungen: 13
- Komplexität: 1330
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 19
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: 4
- XLogP3: -12.4
- Topologische Polaroberfläche: 433Ų
Experimentelle Eigenschaften
- Dichte: 2.05
- Siedepunkt: 1155.5°C at 760 mmHg
- Flammpunkt: 652.6°C
- Brechungsindex: 1.769
- PSA: 432.65
D-Streptamine,O-2-C-carboxypentofuranosyl-(1®4)-O-2-deoxy-2-(methylamino)-a-L-glucopyranosyl-(1®2)-O-5-deoxy-3-C-formyl-a-L-lyxofuranosyl-(1®4)-N,N'-bis(aminoiminomethyl)- (9CI) Verwandte Literatur
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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